molecular formula C13H21NS B5807437 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine

4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine

Cat. No. B5807437
M. Wt: 223.38 g/mol
InChI Key: JBHJAHJDRBSUCP-UHFFFAOYSA-N
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Description

4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine, also known as DMHP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In environmental science, this compound has been studied for its potential as a soil remediation agent for the removal of heavy metals from contaminated soils.

Mechanism of Action

The mechanism of action of 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is thought to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine levels in the brain, improved cognitive function, and a reduction in oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. However, this compound is also known to be highly toxic and can pose a risk to researchers if not handled properly. Additionally, this compound has a relatively short half-life in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research involving 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the use of this compound as a building block for the synthesis of novel materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine can be synthesized through a multi-step process that involves the reaction of 4-bromopyridine with 1,1-dimethylbutyl mercaptan in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydride and ethyl bromide to yield this compound.

properties

IUPAC Name

4-[2-(2-methylpentan-2-ylsulfanyl)ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-4-8-13(2,3)15-11-7-12-5-9-14-10-6-12/h5-6,9-10H,4,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHJAHJDRBSUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)SCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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